N,N'-bis-salicylidene-1,5-diaminonaphthalene

Description

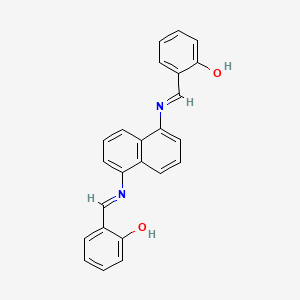

N,N'-bis-salicylidene-1,5-diaminonaphthalene (compound 1) is a naphthalene-based bis-Schiff base synthesized by the condensation of 1,5-diaminonaphthalene with two equivalents of salicylaldehyde. This compound belongs to the rare family of bis-N-salicylidene aniline dyes, characterized by a planar naphthalene core flanked by two salicylidene-imine moieties . Key structural features include:

Structure

3D Structure

Properties

CAS No. |

85642-07-5 |

|---|---|

Molecular Formula |

C24H18N2O2 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

2-[[5-[(2-hydroxyphenyl)methylideneamino]naphthalen-1-yl]iminomethyl]phenol |

InChI |

InChI=1S/C24H18N2O2/c27-23-13-3-1-7-17(23)15-25-21-11-5-10-20-19(21)9-6-12-22(20)26-16-18-8-2-4-14-24(18)28/h1-16,27-28H |

InChI Key |

RXOCGLLBLVONOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC=CC=C4O)O |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Reagent Preparation : Dissolve 1,5-diaminonaphthalene (1.0 equiv) in ethanol (40–50 mL).

- Aldehyde Addition : Add salicylaldehyde (2.0 equiv) dropwise with stirring.

- Acid Catalysis : Introduce glacial acetic acid (1–2 mol%) and reflux for 4–6 hours.

- Work-Up : Cool the mixture, filter the precipitate, and recrystallize from ethanol or methanol.

Key Observations:

- Tautomerism : The product predominantly exists in the enol-imine form stabilized by intramolecular O–H⋯N hydrogen bonds, as confirmed by X-ray crystallography.

- Purity : Recrystallization yields bright yellow crystals with melting points ranging from 190–220°C.

Solvent-Free Synthesis Using P₂O₅/SiO₂

A green chemistry approach eliminates solvents by employing P₂O₅/SiO₂ as a solid acid catalyst. This method enhances reaction efficiency and reduces environmental impact.

Procedure:

- Mixing : Combine 1,5-diaminonaphthalene (1.0 equiv) and salicylaldehyde (2.0 equiv) with P₂O₅/SiO₂ (2 mol%).

- Grinding : Mechanically grind reactants in a mortar for 30–35 minutes at room temperature.

- Isolation : Extract the product with ethanol, filter, and recrystallize.

Advantages:

- Reduced Time : Completion within 30–35 minutes vs. 4–6 hours in traditional methods.

- Cost-Effectiveness : Avoids solvent consumption and simplifies purification.

Mechanistic Insights

The reaction follows a nucleophilic addition-elimination mechanism:

- Protonation : Acid catalyst protonates the carbonyl oxygen of salicylaldehyde.

- Nucleophilic Attack : Amine group of 1,5-diaminonaphthalene attacks the electrophilic carbon.

- Dehydration : Elimination of water forms the imine (C=N) bond.

Tautomeric Equilibrium :

The enol-imine form is stabilized by intramolecular hydrogen bonding, while the keto-enamine form is less favored due to steric and electronic factors.

Purification and Isolation Techniques

Reduced-Pressure Distillation:

Crystallization:

- Solvents : Ethanol, methanol, or ethyl acetate.

- Purity : >95% as confirmed by HPLC and elemental analysis.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| Traditional Condensation | Acetic Acid | Ethanol | 4–6 h | 75–88% | High |

| Solvent-Free | P₂O₅/SiO₂ | None | 30–35 min | 88–93% | High |

| Hydrogenation[a] | Pd/C or Pd/Al₂O₃ | Virahol[b] | 2–4 h | 70–85% | Moderate |

*a: For 1,5-diaminonaphthalene precursor synthesis.

*b: Isopropanol trade name.

Structural Characterization

Spectroscopic Data :

- IR : ν(C=N) at 1610–1630 cm⁻¹; ν(O–H) at 3400–3500 cm⁻¹.

- ¹H NMR (DMSO-d₆) : δ 8.2–8.5 ppm (imine protons), δ 6.8–7.5 ppm (aromatic protons).

- X-ray : Planar naphthalene core with dihedral angles <5° between aromatic rings.

Thermal Stability : Decomposition above 300°C, suitable for high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, leading to halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Corresponding amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

N,N′-bis-salicylidene-1,5-diaminonaphthalene is a Schiff base derivative with applications in various scientific fields, particularly in dye chemistry and metal complexation . Schiff bases, generally, exhibit biological activities such as antitumor, antibacterial, antifungal, and herbicidal effects, which are enhanced when administered as metal complexes .

Structural and Computational Studies

Naphthalene-based bis-N-salicylidene aniline dyes, including N,N′-bis-salicylidene-1,5-diaminonaphthalene, have been studied for their structural properties using X-ray crystallography and computational methods . These compounds typically adopt an enol-imine tautomeric form, stabilized by intramolecular O–H···N hydrogen bonds . Intermolecular interactions can further stabilize the structure, forming supramolecular chains .

Metal Complexation

N,N′-bis(salicylidene)ethylenediamine (salen) derivatives are used as chelating agents for metal ions . These complexes have applications in various fields, including catalysis and biological systems . For instance, iron-salen complexes exhibit antitumor activity and can be directed to target sites using external magnetic fields . Manganese-Salen complexes have demonstrated the ability to protect cells from oxidative stress-related diseases like Parkinson’s and Alzheimer’s .

Analytical Chemistry

Salen derivatives are employed in analytical chemistry for the preconcentration of metal ions . N,N′-Bis(salicylidene)ethylenediamine immobilized on surfactant-coated alumina has been used for the on-line preconcentration of copper and lead in flow injection-flame atomic absorption spectrometry (FI-AAS) .

Biological Applications and Case Studies

- Antitumor Activity: Iron complexes of N,N'-bis(salicylidene)-1,2-phenylenediamine exhibit strong antiproliferative effects on breast cancer cell lines . These complexes generate reactive oxygen species, bind to DNA, and induce apoptosis in tumor cells .

- Neurodegenerative Disorders: Manganese-Salen complexes have shown promise in treating neurodegenerative disorders by mitigating oxidative stress . These complexes act as synthetic superoxide dismutase (SOD) and catalase mimetics, protecting cells from damage initiated by reactive oxygen and nitrogen species .

- Oxidative Stress Protection: Studies have indicated that Mn-Salen complexes can protect cells from diseases caused by oxidative stress, including Parkinson's disease, Alzheimer's disease, stroke, and multiple sclerosis . These complexes catalyze the breakdown of harmful O2-, H2O2, NO, and ONOO- into environmentally friendly substances, potentially extending lifespan .

Other Applications

Schiff bases and their metal complexes have diverse applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound’s urease inhibitory activity is attributed to its ability to chelate the nickel ions in the active site of the enzyme, thereby inhibiting its function .

Comparison with Similar Compounds

The structural and functional properties of compound 1 are best contextualized against its derivatives:

- N,N'-bis(3-hydroxysalicylidene)-1,5-diaminonaphthalene (compound 2)

- N,N'-bis(3-methoxysalicylidene)-1,5-diaminonaphthalene (compound 3), which exists as two polymorphs (3red and 3yellow) .

Structural Differences

Table 1: Structural and Crystallographic Comparison

| Property | Compound 1 | Compound 2 | Compound 3red | Compound 3yellow |

|---|---|---|---|---|

| Substituents | -H at 3-position | -OH at 3-position | -OCH₃ at 3-position | -OCH₃ at 3-position |

| Tautomer | Enol-imine | Enol-imine | Enol-imine | Enol-imine |

| Hydrogen Bonds | 2 O–H⋯N | 2 O–H⋯N + 2 O–H⋯O | 2 O–H⋯N | 2 O–H⋯N |

| Intermolecular Interactions | π⋯π, C–H⋯π | π⋯π, C–H⋯π, O–H⋯O (1D zig-zag chains) | C–H⋯π | C–H⋯π |

| Hirshfeld Surface | Dominated by H⋯H (53%), H⋯C (24%) | Similar to 3yellow (H⋯H: 54%, H⋯C: 23%) | Distinct from 3yellow | Similar to 2 |

| Polymorphism | Not observed | Not observed | Red crystals | Yellow crystals |

Key Observations:

- Substituent Effects : The -OH group in 2 introduces additional O–H⋯O hydrogen bonds, stabilizing 1D supramolecular chains absent in 1 and 3 .

- Polymorphism in 3 : 3red and 3yellow exhibit geometric differences due to packing variations, reflected in their Hirshfeld surfaces. 3yellow closely resembles 2 , suggesting similar intermolecular interactions despite differing substituents .

- Hirshfeld Analysis: Over 90% of the surface area in all compounds is occupied by H⋯H, H⋯C, H⋯O, and C⋯C contacts. Dispersion energy frameworks dominate, with minor electrostatic contributions .

Table 2: Molecular Docking Results Against SARS-CoV-2 Targets

| Target Protein | Binding Energy (kcal/mol) | ||

|---|---|---|---|

| 1 | 2 | 3 | |

| Papain-like protease (PLpro) | -9.2 | -10.4 | -9.8 |

| nsp14 (N7-MTase) | -8.9 | -10.1 | -9.3 |

| RdRp-RTP | -8.5 | -9.7 | -8.9 |

| nsp3_range 207-379-MES | -8.1 | -9.3 | -8.4 |

Key Observations:

- Compound 2 exhibits superior binding affinity across all targets, likely due to its -OH groups enhancing hydrogen bonding with viral proteins.

- Compound 1 shows moderate activity, while 3 performs slightly better than 1 but lags behind 2 , highlighting the critical role of substituent polarity in bioactivity .

Energy Framework Analysis

- Dispersion Dominance : All compounds exhibit stronger dispersion energy contributions (70–80%) versus electrostatic (20–30%), consistent with their aromatic-rich structures .

- Electrostatic Variations : Compound 2 shows marginally higher electrostatic interactions due to its -OH groups, aligning with its enhanced biological performance .

Biological Activity

N,N'-bis-salicylidene-1,5-diaminonaphthalene (BSD) is a Schiff base compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies, highlighting BSD's biological mechanisms, its metal complexes, and their implications for therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction of salicylaldehyde with 1,5-diaminonaphthalene. The structure features two salicylidene moieties linked by a naphthalene backbone, which contributes to its chelating properties and biological activity.

Biological Activity Overview

The biological activities of BSD and its metal complexes have been extensively studied, revealing potent anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Studies indicate that BSD exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Against Tumor Cells : BSD and its metal complexes have shown high activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells. The mechanism involves the generation of reactive oxygen species (ROS), DNA binding, and induction of apoptosis .

- Metal Complexes : The incorporation of transition metals such as Fe(II/III) significantly enhances the antiproliferative effects. Iron complexes demonstrated concentration-dependent cytotoxicity, while manganese complexes exhibited marginal activity .

Antimicrobial Activity

The antimicrobial efficacy of BSD has also been evaluated:

- Antibacterial Effects : BSD and its metal complexes have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, Mn(II) complexes exhibited inhibition zones ranging from 11 to 14 mm against various strains, outperforming the free ligand .

- Antifungal Activity : Similar studies report enhanced antifungal activity for metal complexes compared to the free ligand. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Mechanistic Insights

The biological activity of BSD can be attributed to several mechanisms:

- Chelation : The ability of BSD to chelate metal ions enhances its biological efficacy. Metal ions can modulate the redox state within cells, leading to increased ROS production.

- DNA Interaction : Studies have shown that BSD can intercalate into DNA, which may disrupt replication and transcription processes in cancer cells .

- Apoptosis Induction : BSD has been linked to apoptosis through pathways that involve mitochondrial dysfunction and activation of caspases .

Case Study 1: Anticancer Efficacy

A study investigated the effects of BSD-Fe(III) complex on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with IC50 values in the low micromolar range. Mechanistic studies revealed increased levels of ROS and activation of apoptotic markers.

Case Study 2: Antimicrobial Activity

In a comparative study, BSD's antimicrobial properties were evaluated against standard antibiotics. The results demonstrated that certain metal complexes showed enhanced activity against E. coli and Staphylococcus aureus compared to traditional antibiotics.

Data Tables

| Activity Type | Compound | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Anticancer | BSD-Fe(III) | MCF-7 | 5.0 | ROS generation, DNA binding |

| Antibacterial | BSD-Mn(II) | E. coli | - | Membrane disruption |

| Antifungal | BSD-Cu(II) | Candida albicans | - | Metabolic pathway interference |

Q & A

Q. What are the recommended synthesis and purification protocols for N,N'-bis-salicylidene-1,5-diaminonaphthalene?

The compound is synthesized via condensation of 1,5-diaminonaphthalene with salicylaldehyde derivatives under reflux conditions in ethanol or methanol. Purification typically involves recrystallization from solvents like acetone, which can yield polymorphs (e.g., 3red and 3yellow for methoxy-substituted derivatives). Strict stoichiometric control and inert atmospheres are critical to avoid side reactions .

Q. How is the enol-imine tautomer stability confirmed in this Schiff base?

X-ray crystallography reveals intramolecular O–H⋯N hydrogen bonds stabilizing the enol-imine form. FTIR and NMR further validate tautomerism by identifying characteristic peaks: N–H stretching (absent in enol-imine) and C=N stretching (~1600 cm⁻¹). Additional stabilization in derivatives like compound 2 arises from O–H⋯O hydrogen bonds .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

- X-ray crystallography : Resolves intramolecular H-bonding, π-π stacking, and polymorphism (e.g., 3red vs. 3yellow).

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯H, H⋯C, C⋯C contacts >90% contribution).

- FTIR/NMR : Confirms Schiff base formation and tautomeric state .

Advanced Research Questions

Q. How does polymorphism influence the physicochemical properties of N,N'-bis(3-methoxysalicylidene)-1,5-diaminonaphthalene?

Polymorphs 3red and 3yellow exhibit distinct Hirshfeld surfaces and crystal packing. For example, 3yellow shows closer similarity to compound 2 in intermolecular interactions, while 3red has unique C–H⋯π networks. These differences impact solubility, thermal stability, and optoelectronic properties, necessitating controlled recrystallization for specific applications .

Q. What computational strategies are used to evaluate intermolecular interaction energies?

Energy framework analysis decomposes interaction energies into dispersion (dominant) and electrostatic components. This method highlights the role of C–H⋯π and π⋯π interactions in stabilizing crystal lattices. Software like CrystalExplorer is employed for visualization .

Q. How does this compound perform in molecular docking studies against SARS-CoV-2 targets?

Docking simulations (e.g., AutoDock Vina) reveal compound 2 binds strongly to Papain-like protease (PLpro, –10.40 kcal/mol) and nsp14 (–10.10 kcal/mol). Key interactions include hydrogen bonding with catalytic residues (e.g., Cys111 in PLpro) and hydrophobic contacts. These findings guide rational design of antiviral analogs .

Q. Can this compound serve as a matrix in mass spectrometry imaging (MSI)?

Derivatives like 1,5-diaminonaphthalene are used as matrices in AP-MALDI-IT-TOF/MS for imaging plant metabolites. Optimal matrix selection enhances ionization efficiency and spatial resolution, enabling detection of >100 ions in complex samples like Isatidis Radix .

Methodological Considerations

- Contradiction Analysis : Discrepancies in Hirshfeld surfaces between polymorphs (3red vs. 3yellow) underscore the need for multi-technique validation (e.g., DSC, PXRD) when correlating structure-property relationships .

- Experimental Design : For docking studies, ensure protein structures (e.g., PLpro PDB: 7BFB) are optimized with proper protonation states and solvation models to avoid false-positive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.